Zotiraciclib - 937270-47-8

Zotiraciclib

Catalog Number: EVT-287393
CAS Number: 937270-47-8
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zotiraciclib (SB1317) is a synthetic, low molecular weight macrocyclic compound [, , ] that acts as a potent inhibitor of multiple kinases [, , ]. It has garnered significant interest in scientific research, particularly in the field of oncology, due to its ability to inhibit key enzymes involved in cell cycle regulation and signal transduction pathways critical for cancer cell growth and survival [, , , ].

Synthesis Analysis

The synthesis of Zotiraciclib is achieved through a ring-closing metathesis (RCM) strategy [, ]. The process involves the following key steps:

  • The RCM reaction requires acidic conditions (using HCl or Trifluoroacetic acid (TFA)) to neutralize the basic center, enabling successful metathesis [].
Future Directions
  • Combination Therapies: Exploring the synergy of Zotiraciclib with other anti-cancer agents, such as DNA damaging agents or other targeted therapies, could further enhance its efficacy and potentially overcome resistance mechanisms [].

  • Biomarker Development: Identifying predictive biomarkers associated with Zotiraciclib response will be crucial for patient selection and optimizing treatment strategies [, ].

  • Pediatric Cancers: Given its preclinical activity against DMG, further investigation of Zotiraciclib in pediatric brain tumors and other pediatric cancers is warranted [].

  • Drug Delivery Systems: Optimizing drug delivery systems to enhance Zotiraciclib's penetration into the central nervous system could improve its efficacy in treating brain tumors [].

Source and Classification

Zotiraciclib was discovered by S*BIO Pte Ltd in Singapore and is classified as a small molecule macrocycle. It has received orphan drug designation from both the United States Food and Drug Administration and the European Medicines Agency for its application in treating gliomas. The compound is notable for its ability to cross the blood-brain barrier, which is crucial for targeting brain tumors effectively .

Molecular Structure Analysis

The molecular formula of zotiraciclib is C23H24N4OC_{23}H_{24}N_{4}O, with a molar mass of approximately 372.472 g/mol. The structure features a complex arrangement that allows for interaction with target kinases. The precise three-dimensional conformation of zotiraciclib is critical for its binding affinity and selectivity towards cyclin-dependent kinases, particularly cyclin-dependent kinase 9, which plays a pivotal role in regulating transcription and cell cycle progression .

Chemical Reactions Analysis

Zotiraciclib participates in various chemical reactions typical of kinase inhibitors:

  • Phosphorylation Inhibition: By binding to the ATP-binding site of cyclin-dependent kinases, zotiraciclib inhibits their activity, preventing the phosphorylation of downstream targets involved in cell cycle regulation.
  • Interaction with CYP450 Enzymes: Zotiraciclib is metabolized primarily by cytochrome P450 enzymes CYP3A4 and CYP1A2, which can affect its pharmacokinetics and interactions with other drugs .
Mechanism of Action

Zotiraciclib exerts its therapeutic effects primarily through the inhibition of cyclin-dependent kinase 9. This action leads to:

  • Depletion of Myc: Myc is a transcription factor that promotes cell proliferation; zotiraciclib's inhibition of cyclin-dependent kinase 9 results in reduced Myc levels, thereby slowing down tumor growth.
  • Cell Cycle Arrest: By inhibiting key kinases involved in cell cycle regulation, zotiraciclib induces G1/S phase arrest, preventing cancer cells from dividing and proliferating .
Physical and Chemical Properties Analysis

Zotiraciclib exhibits several notable physical and chemical properties:

  • Solubility: As a macrocyclic compound, it typically demonstrates improved solubility compared to linear analogs.
  • Stability: Macrocycles often have enhanced metabolic stability due to their conformational rigidity.
  • Protein Binding: Zotiraciclib shows high protein binding (>99%), which may influence its efficacy and distribution within the body .
Applications

Zotiraciclib is currently under investigation for several clinical applications:

  • Glioblastoma Multiforme: It is being evaluated in Phase 1b clinical trials for patients with recurrent glioblastoma multiforme, often in combination with other therapies like temozolomide.
  • Diffuse Intrinsic Pontine Glioma: This rare pediatric brain tumor is another target for zotiraciclib due to its Myc overexpression characteristics.
  • Other Cancers: Research continues into zotiraciclib's potential effectiveness against various malignancies associated with dysregulated Myc signaling .

Properties

CAS Number

937270-47-8

Product Name

Zotiraciclib

IUPAC Name

(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2-

InChI Key

VXBAJLGYBMTJCY-IHWYPQMZSA-N

SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Solubility

Soluble in DMSO, not in water

Synonyms

14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo(19.3.1.1(2,6).1(8,12))heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene
SB1317
TG02

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Isomeric SMILES

CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.